molecular formula C14H10O8-2 B14090386 4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate CAS No. 88066-33-5

4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate

Cat. No.: B14090386
CAS No.: 88066-33-5
M. Wt: 306.22 g/mol
InChI Key: DOGUBQQBFMXVII-UHFFFAOYSA-L
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Description

1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is a complex organic compound with the molecular formula C14H12O8. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring and an ester group derived from 1-oxo-2-propenyl. It is commonly used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioactive compounds and drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of prodrugs.

    Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid: Similar structure but lacks the ester group, making it less reactive in certain chemical reactions.

    1,2,4,5-Benzenetetracarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and applications.

    Trimellitic anhydride: An anhydride derivative of 1,2,4-Benzenetricarboxylic acid, used in the production of polyimides and other high-performance polymers.

Uniqueness

1,2,4-Benzenetricarboxylic acid, 4-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is unique due to its ester functionality, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88066-33-5

Molecular Formula

C14H10O8-2

Molecular Weight

306.22 g/mol

IUPAC Name

4-(2-prop-2-enoyloxyethoxycarbonyl)phthalate

InChI

InChI=1S/C14H12O8/c1-2-11(15)21-5-6-22-14(20)8-3-4-9(12(16)17)10(7-8)13(18)19/h2-4,7H,1,5-6H2,(H,16,17)(H,18,19)/p-2

InChI Key

DOGUBQQBFMXVII-UHFFFAOYSA-L

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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